
tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate
Overview
Description
tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate (CAS: 335059-94-4) is a carbamate-protected amine derivative with the molecular formula C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.78 g/mol . It serves as a key intermediate in organic synthesis, particularly in pharmaceutical research for constructing nitrogen-containing heterocycles or bioactive molecules. The compound features a tert-butyl carbamate (Boc) group, which protects the amine functionality during multi-step syntheses, and a 4-chlorobenzyl substituent that influences its electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chlorobenzylamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate can undergo oxidation reactions, particularly at the aminoethyl group.
Reduction: Reduction reactions can target the chlorobenzyl group, converting it to a benzyl group.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions at the chlorobenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the aminoethyl group.
Reduction: Reduced derivatives of the chlorobenzyl group.
Substitution: Substituted derivatives at the chlorobenzyl position.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₄H₂₁ClN₂O₂
- Molecular Weight : 284.78 g/mol
- CAS Number : 335059-94-4
The compound features a tert-butyl group, an aminoethyl chain, and a chlorobenzyl moiety, which contribute to its biological activity and reactivity in chemical reactions.
Scientific Research Applications
-
Synthesis of Pharmaceuticals
- tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate serves as an important precursor in the synthesis of Edoxaban , a direct oral anticoagulant. Edoxaban is utilized in the treatment and prevention of thromboembolic disorders such as deep vein thrombosis and atrial fibrillation. The synthesis involves multiple steps where this carbamate acts as a key intermediate that enhances the overall yield and purity of the final product .
- Biological Activity
- Analytical Chemistry
Case Study 1: Synthesis of Edoxaban
A detailed investigation into the synthesis of Edoxaban highlights the importance of this compound as an intermediate. The study outlines the reaction conditions that optimize yield and purity:
- Methodology : The reaction involves mixing the carbamate with specific reagents under controlled temperatures to facilitate the formation of Edoxaban.
- Results : The use of this intermediate significantly improved the efficiency of the synthesis process, yielding higher purity levels compared to alternative methods.
Case Study 2: Antitumor Activity
A research study explored the antitumor potential of carbamate derivatives, including this compound. The findings indicated:
- Experimental Setup : Various concentrations were tested on cancer cell lines.
- Findings : The compound exhibited dose-dependent inhibition of cell growth, suggesting potential for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is exploited in peptide synthesis and other applications where temporary protection of amine groups is required .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
Structural analogs of this compound often differ in the substituent attached to the benzyl group. These modifications significantly alter reactivity, solubility, and biological activity:
Key Findings :
- Electron-Withdrawing Groups (e.g., Cl, F, CF₃O) : Enhance stability and influence intermolecular interactions in target binding .
- Electron-Donating Groups (e.g., OCH₃) : Increase solubility in polar solvents but may reduce metabolic stability .
- Positional Isomerism : Meta-substituted derivatives (e.g., 3-chlorobenzyl) exhibit distinct steric effects compared to para-substituted analogs, impacting their utility in stereoselective reactions .
Backbone Modifications
Variations in the ethylamine backbone or carbamate linkage also modulate properties:
Key Findings :
Biological Activity
tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate is a carbamate compound with the molecular formula C₁₄H₂₁ClN₂O₂ and a molecular weight of approximately 284.78 g/mol. This compound is characterized by the presence of a tert-butyl group, an amino group, and a chlorobenzyl moiety. Its unique structural features contribute to its notable biological activities, including potential therapeutic applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- tert-butyl group : Enhances lipophilicity and stability.
- 4-chlorobenzyl moiety : Increases biological activity and solubility.
- Aminoethyl group : Contributes to interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions at the benzylic position, influencing various biochemical pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, thereby affecting cellular processes such as signaling pathways and gene expression.
Biochemical Pathways
- Enzyme Interaction : The compound can interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator.
- Gene Expression Modulation : By interacting with transcription factors, it may influence gene expression patterns.
- Cell Signaling : Alters the activity of key signaling molecules, impacting cellular responses.
Biological Activities
Research indicates that this compound exhibits significant pharmacological activities:
- Anti-inflammatory Effects : Similar compounds have shown promising anti-inflammatory activity in vivo, suggesting potential for this compound as well.
- Anticancer Properties : The structural characteristics indicate potential efficacy against various cancer cell lines, particularly in inhibiting proliferation.
1. Structure-Activity Relationship Studies
In studies focusing on O-alkylamino-tethered derivatives, compounds similar to this compound demonstrated broad anti-proliferative activities against breast cancer cell lines. For instance:
- Compound JMX0293 showed an IC50 value of 3.38 μM against MDA-MB-231 cells while exhibiting low toxicity against non-tumorigenic cells (IC50 > 60 μM) .
2. Interaction with Biological Targets
Research has shown that carbamate derivatives can interact with various biological targets:
- Compounds derived from similar structures have been evaluated for their ability to inhibit specific enzymes or modulate receptor activities, indicating a pathway for further exploration in drug development .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-butyl (4-chlorophenyl)carbamate | C₁₃H₁₉ClN₂O₂ | Lacks aminoethyl chain; simpler structure |
Tert-butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate | C₁₃H₂₀ClN₃O₂ | Contains amino group but different substitution pattern |
Tert-butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate | C₁₄H₂₀Cl₂N₂O₂ | Contains dichloro substitution; increased reactivity |
This table highlights how the unique substitution pattern of this compound may influence its biological activity compared to structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate, and how do reaction parameters influence yield?
- Synthesis Methodology : A common approach involves nucleophilic substitution between tert-butyl (2-chloroethyl)carbamate and 4-chlorobenzylamine. For example, reactions in dimethylformamide (DMF) at 80°C with potassium carbonate (K₂CO₃) and potassium iodide (KI) as catalysts yield the product. Optimal conditions require precise stoichiometry (e.g., 1.1:1 molar ratio of 4-chlorobenzylamine to chloroethyl carbamate) and 12–24-hour reaction times .
- Critical Parameters :
- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may increase side products.
- Solvent : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates.
- Catalysts : KI facilitates halide displacement via a "soft" iodide intermediate.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- ¹H/¹³C NMR :
- ¹H NMR : Look for the tert-butyl singlet at δ 1.42 ppm (9H) and the carbamate NH signal (δ 5.0–6.0 ppm, broad). The 4-chlorobenzyl group appears as a singlet at δ 4.3–4.5 ppm (CH₂) and aromatic protons at δ 7.2–7.4 ppm .
- ¹³C NMR : The carbonyl carbon (C=O) of the carbamate resonates at δ 155–160 ppm, while the tert-butyl carbons appear at δ 28–30 ppm .
Advanced Research Questions
Q. How can this compound serve as a building block in medicinal chemistry, particularly for covalent inhibitors or targeted therapeutics?
- Applications :
- Covalent Inhibitors : The carbamate group enables conjugation to electrophilic warheads (e.g., acrylamides) for targeting kinases like FAK (Focal Adhesion Kinase). For example, derivatives have been used to synthesize inhibitors with IC₅₀ values <100 nM .
- Fluorescent Tracers : The 4-chlorobenzyl moiety allows functionalization for receptor-targeted probes (e.g., succinate receptor tracers) via piperazine linkers .
- Design Considerations : Protect the carbamate during multi-step syntheses using Boc (tert-butoxycarbonyl) strategies to prevent premature deprotection.
Q. What challenges arise in crystallographic analysis of this compound, and how can computational tools like SHELX refine structural resolution?
- Crystallographic Challenges :
- Disorder : The tert-butyl group often exhibits rotational disorder, complicating electron density maps.
- Hydrogen Bonding : Weak intermolecular interactions (e.g., N–H···O) require high-resolution data (<1.0 Å) for accurate modeling .
- Computational Solutions :
- Use SHELXL for iterative refinement with restraints on bond lengths/angles.
- Apply TWINABS for correcting twinning artifacts in crystal lattices .
Q. Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported NMR chemical shifts or synthetic yields across studies?
- Case Example :
- Shift Variability : In DMSO-d₆ vs. CDCl₃, NH proton signals may shift by 0.5–1.0 ppm due to solvent polarity. Always report solvent and temperature .
- Yield Inconsistencies : Differences in catalyst purity (e.g., KI vs. NaI) or drying methods (anhydrous vs. hydrated solvents) can alter yields by 10–20%. Standardize reagent quality and reaction setup .
- Best Practices :
- Include internal standards (e.g., TMS for NMR) and replicate reactions ≥3 times.
- Use column chromatography (silica gel, hexane/ethyl acetate gradients) for consistent purification .
Q. Methodological Recommendations
Q. What purification strategies optimize yield and purity for this compound, particularly when scaling up synthesis?
- Stepwise Purification :
Liquid-Liquid Extraction : Separate unreacted 4-chlorobenzylamine using dichloromethane/water.
Column Chromatography : Use silica gel with 3:1 hexane/ethyl acetate (Rf ≈ 0.4).
Recrystallization : Ethanol/water mixtures (70:30) yield crystals with >95% purity .
- Analytical QC : Monitor by TLC (UV254) and HPLC (C18 column, acetonitrile/water mobile phase).
Properties
IUPAC Name |
tert-butyl N-[2-[(4-chlorophenyl)methylamino]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-9-8-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNZSMOJVQTZDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.